molecular formula C17H37NO2 B1266714 Amides, C10-16, N,N-bis(hydroxyethyl) CAS No. 68155-05-5

Amides, C10-16, N,N-bis(hydroxyethyl)

Cat. No. B1266714
CAS RN: 68155-05-5
M. Wt: 287.5 g/mol
InChI Key: PGNNMVAZUOZRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amides, C10-16, N,N-bis(hydroxyethyl) are a type of chemical compound commonly used in the production of personal care and cosmetic products . These chemicals are typically used as emollients, which help to soften and smooth the skin by providing a protective barrier .


Synthesis Analysis

A series of novel non-ionic Gemini surfactant was prepared in two steps. Initially, diethanolamine was converted into amide by using fatty acids viz. lauric acid, palmitic acid, myristic acid, and stearic acid and corresponding prepared amide reacted with 1,6-dibromohexane to form the non-ionic Gemini surfactants .


Molecular Structure Analysis

The molecular structure of Amides, C10-16, N,N-bis(hydroxyethyl) is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

Amides, C10-16, N,N-bis(hydroxyethyl) are solid at room temperature . They have the ability to reduce the surface tension of water, which is a key property for their use in personal care and cosmetic products .

Scientific Research Applications

Catalysis and Chemical Synthesis

Amides, specifically heavier group 2 bis(trimethylsilyl)amides, have been identified as catalysts in the formation of unsymmetrical diaminoboranes, a process believed to occur through a metal-centred mechanism (Bellham et al., 2013). Additionally, bis(trimethylsilyl) amides of Group 3 metals have been found effective in catalyzing intramolecular alkene hydroaminations (Kim et al., 2001).

Polymer Science

In polymer science, poly(o-hydroxy amide)s were synthesized from bis(ether benzoyl chloride)s and bis(o-aminophenol)s, leading to amorphous polymers with good solubility and thermal stability. These materials could be converted into polybenzoxazoles (Hsiao & Dai, 1999). Another study explored the polymerization of poly(amide-carbonate)s and poly(amide-thiocarbonate)s under phase transfer catalysis, emphasizing the versatility of amides in polymer formation (Tagle et al., 1997).

Molecular Structure and Crystallography

Research on N,N'-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide revealed insights into molecular conformation and hydrogen bonding, highlighting the significance of amides in understanding molecular interactions and crystal structures (Bednarek et al., 2008).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, amides have been used in the synthesis of secondary amides through a Ni-catalyzed process, highlighting their role in the development of pharmaceutical compounds (Das & Banerjee, 2018).

Biomedical Applications

Poly(amido-amine)s, derived from amides, have found numerous biomedical applications due to their water solubility, biocompatibility, and biodegradability. Their applications range from heavy-metal-ion-complexing polymers to non-viral vectors for intracytoplasmic delivery (Ferruti et al., 2002).

Chemical Analysis

Studies on N,N-bis(2-hydroxyethyl)acetamide have contributed to understanding restricted rotation in molecules, which is significant for chemical analysis and understanding molecular behavior (Aitken et al., 2016).

Safety And Hazards

Amides, C10-16, N,N-bis(hydroxyethyl) are classified as Skin Irritant 2 (H315), meaning they can cause skin irritation . They are also classified as Eye Irritant 2 (H319), indicating they can cause serious eye irritation . Safety measures should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-[2-hydroxyethyl(tridecyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(14-16-19)15-17-20/h19-20H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNNMVAZUOZRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867507
Record name 2,2'-(Tridecylazanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Hydroxyethyl(tridecyl)amino]ethanol

CAS RN

68155-05-5, 18312-57-7
Record name Amides, C10-16, N,N-bis(hydroxyethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C10-16, N,N-bis(hydroxyethyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-(Tridecylazanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C10-16, N,N-bis(hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.